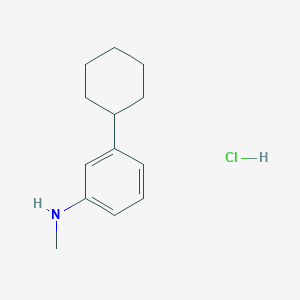
3-Cyclohexyl-N-methylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of anilines like 3-Cyclohexyl-N-methylaniline;hydrochloride can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction .Molecular Structure Analysis
The molecular weight of 3-Cyclohexyl-N-methylaniline;hydrochloride is 225.76 . The InChI code is1S/C13H19N.ClH/c1-14-13-9-5-8-12 (10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H . Physical And Chemical Properties Analysis
3-Cyclohexyl-N-methylaniline;hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Oxidative Dearomatization in Synthetic Chemistry
"3-Cyclohexyl-N-methylaniline hydrochloride" finds its application in the oxidative dearomatization processes. For instance, studies have shown that treatment of certain phenols and anilines with specific reagents leads to regioselective dearomatization, producing novel organic compounds. This process is pivotal for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Quideau et al., 2005).
Catalysis and Organic Transformations
The compound is involved in catalysis and organic transformations, where its structure is manipulated to yield new classes of cyclic compounds. For example, research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the versatility of cyclohexyl-based compounds in generating novel heterocyclic structures with potential biological activities (Sañudo et al., 2006).
Nanomedicine and Imaging
In the realm of nanomedicine and imaging, derivatives of "3-Cyclohexyl-N-methylaniline hydrochloride" are used to develop multifunctional carbon dots. These carbon dots exhibit exceptional properties such as strong absorption, near-IR emission, and high photothermal conversion efficiency, making them ideal candidates for near-infrared fluorescence imaging and photothermal cancer therapy (Zheng et al., 2016).
Environmental Science and Corrosion Inhibition
The compound also finds applications in environmental science, particularly in studies related to corrosion inhibition. For instance, derivatives of cyclohexyl compounds have been investigated for their potential as corrosion inhibitors for steel in acidic solutions. Such research is crucial for developing safer and more efficient methods to prevent material degradation in industrial settings (Ostapenko et al., 2014).
Material Science and Flavoring
Additionally, "3-Cyclohexyl-N-methylaniline hydrochloride" and its derivatives are explored for their applications in material science and even flavoring. The synthesis of specific cyclohexyl-containing compounds has been shown to yield materials that can be used as additives in tobacco, demonstrating the compound's versatility beyond traditional scientific applications (Yu, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-cyclohexyl-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h5,8-11,14H,2-4,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEROSEFGCMAHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-N-methylaniline;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

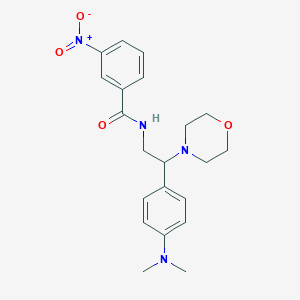
![3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea](/img/structure/B2847364.png)
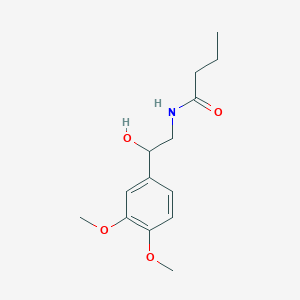
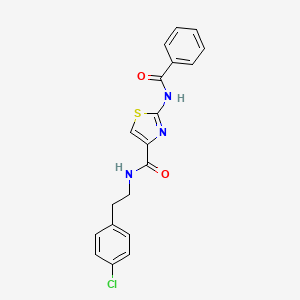
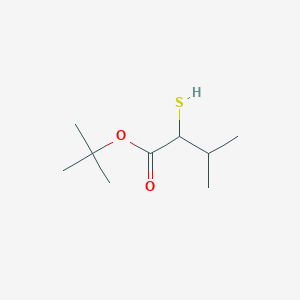

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)
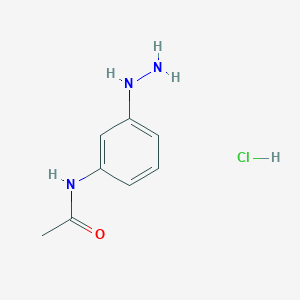
![2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847376.png)
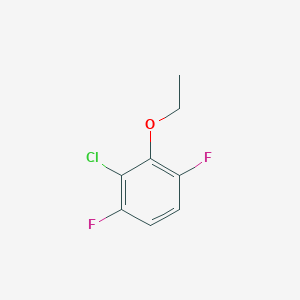
![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)
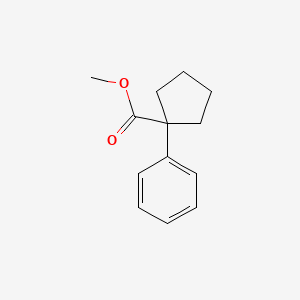
![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)